isocyanato(methylsulfanyl)methane
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Overview
Description
Isocyanato(methylsulfanyl)methane is an organosulfur compound with the molecular formula C2H3NOS. It features an isocyanate group (-N=C=O) and a methylsulfanyl group (-SCH3) attached to a methane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isocyanato(methylsulfanyl)methane can be synthesized through several methods. One common approach involves the reaction of methylthioacetic acid with phosgene, followed by the addition of ammonia to form the desired isocyanate compound . Another method includes the reaction of methylthioacetic acid chloride with sodium azide, followed by thermal decomposition to yield this compound .
Industrial Production Methods
Industrial production of isocyanates, including this compound, typically involves the phosgene process. This method includes the reaction of phosgene with primary amines to form the corresponding isocyanates . due to the toxicity of phosgene, alternative non-phosgene methods are being explored, such as the thermal decomposition of carbamates .
Chemical Reactions Analysis
Types of Reactions
Isocyanato(methylsulfanyl)methane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acid derivatives.
Alcoholysis: Reacts with alcohols to form urethanes.
Aminolysis: Reacts with amines to form ureas.
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols: For alcoholysis reactions.
Amines: For aminolysis reactions.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Carbamic acid derivatives: From hydrolysis.
Urethanes: From alcoholysis.
Ureas: From aminolysis.
Sulfoxides and sulfones: From oxidation.
Scientific Research Applications
Isocyanato(methylsulfanyl)methane has several applications in scientific research:
Polymer Chemistry: Used in the synthesis of polyurethanes and other polymers.
Materials Science: Employed in the development of advanced materials with specific properties.
Biological Research: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of isocyanato(methylsulfanyl)methane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as water, alcohols, and amines. This reactivity is the basis for its use in the formation of polyurethanes and other polymers . The methylsulfanyl group (-SCH3) can undergo oxidation to form sulfoxides and sulfones, which may further react with nucleophiles .
Comparison with Similar Compounds
Isocyanato(methylsulfanyl)methane can be compared with other isocyanates and organosulfur compounds:
Properties
CAS No. |
23009-35-0 |
---|---|
Molecular Formula |
C3H5NOS |
Molecular Weight |
103.1 |
Purity |
95 |
Origin of Product |
United States |
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